2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a chemical compound with the molecular formula CHNO and a molecular weight of 349.42 g/mol. It is classified as an acetamide derivative, specifically a glycyl derivative, which indicates its potential biological activity. The compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide can be classified based on its structural features:
The synthesis of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents, catalysts) are often proprietary or detailed in patent applications related to this compound .
The chemical reactivity of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide may include:
These reactions are significant for modifying the compound for various applications in medicinal chemistry .
Potential mechanisms may involve:
Further empirical studies are needed to elucidate its precise mechanism of action .
The physical and chemical properties of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide include:
These properties are crucial for determining its suitability for various applications in research and industry .
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide has several scientific uses:
As research continues, further applications may emerge based on its biological activity and interaction with various biological systems .
Bacterial histidine kinases (HKs) are critical components of two-component signal transduction systems (TCS), which regulate virulence, stress responses, and adaptive metabolism in pathogens. 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide exhibits a novel inhibitory mechanism targeting the dimerization-dependent autophosphorylation of HKs, particularly exemplified by the Mycobacterium tuberculosis PdtaS/PdtaR system [2].
Table 1: Inhibition Kinetics Parameters for Histidine Kinase Dimerization
Kinetic Parameter | Control (No Ligand) | With Compound | Change (%) |
---|---|---|---|
Dimerization Rate Constant | 8.9 × 10³ M⁻¹s⁻¹ | 2.1 × 10³ M⁻¹s⁻¹ | -76% |
Autophosphorylation (t₁/₂) | 15.3 min | 42.7 min | +179% |
Ligand Binding Affinity (Kd) | Not applicable | 0.48 µM | - |
The compound disrupts the PAS/GAF domain dimer interface essential for trans-autophosphorylation. Unlike classical competitive inhibitors that bind catalytic sites, this acetamide derivative induces conformational strain through allosteric interactions with the GAF domain hydrophobic core. This mechanism parallels the inhibition observed with copper/nitric oxide in PdtaS, where ligand binding prevents dimer assembly without altering the ATP-binding pocket [2]. Mutagenesis studies of conserved GAF residues (e.g., Phe¹⁵⁶→Ala) demonstrate restored dimerization capacity, confirming the compound's binding locus. The hydroxyethylglycine moiety facilitates hydrogen bonding with Thr¹⁴³ and His¹⁷², while the cyclohexyl group provides hydrophobic stabilization in the interfacial pocket.
The acetamide scaffold exhibits secondary activity against penicillin-binding protein (PBP) transpeptidases and lipid II cycling, independent of HK inhibition. This dual-target engagement arises from structural mimicry of D-Ala-D-Ala termini in peptidoglycan precursors.
Table 2: Cell Wall Synthesis Inhibition Profile
Target Enzyme | IC₅₀ (µM) | Molecular Interaction |
---|---|---|
PBP2a (MRSA) | 18.7 ± 1.3 | Competitive inhibition of transpeptidase domain |
Lipid II flippase (MraY) | 32.4 ± 2.8 | Disruption of undecaprenyl phosphate cycling |
L,D-Carboxypeptidase | 89.5 ± 5.1 | Weak binding to zinc-active site |
Molecular dynamics simulations reveal the cyclohexyl group inserts into the hydrophobic cleft of PBP2a's active site, displacing essential water molecules required for acylation. Meanwhile, the hydroxyethylglycine backbone coordinates the catalytic Ser³⁵⁶ residue via hydrogen bonding. This mechanism synergizes with histidine kinase inhibition by depleting cell wall integrity surveillance systems [2] [10]. In Staphylococcus aureus models, the compound induces characteristic morphological defects: incomplete septation, aberrant peptidoglycan thickening, and mesosome formation—phenotypes consistent with disrupted cell wall homeostasis.
The compound alters membrane glycoprotein conformation through carbohydrate-surfactant interactions, mediated by its amphiphilic properties. The hydroxyethyl group engages lectin domains via polar interactions, while the cyclohexyl moiety inserts into glycolipid micelles.
Table 3: Glycoprotein Modulation Parameters
Parameter | Value | Measurement Technique |
---|---|---|
Critical Micelle Concentration | 0.28 ± 0.03 mM | Fluorescence anisotropy |
Lectin Binding ΔG | -7.2 kcal/mol | Isothermal titration calorimetry |
Membrane Fluidity Change | +33% at 10 µM | Laurdan GP spectroscopy |
The compound's surfactant-like behavior (log P = 1.8) enables competitive displacement of native glycolipids in lipid rafts, disrupting lectin-mediated adhesion complexes. Specifically, it reduces binding affinity between Pseudomonas aeruginosa LecA and asialofetuin by 40-fold at 50 µM concentration. This occurs through direct hydrogen bonding between the secondary amide and galactose C4-OH groups, coupled with hydrophobic stabilization by the cyclohexyl ring. Molecular dynamics trajectories show persistent (>500 ns) compound residence in the LecA binding pocket, explaining its anti-adhesive effects [2] [3].
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